molecular formula C21H16ClNO2 B4978842 2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide

2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide

Cat. No.: B4978842
M. Wt: 349.8 g/mol
InChI Key: QEKVZSHSGAGZDG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide is an organic compound that features a chlorophenoxy group and a fluorenyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 9H-fluoren-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(9H-fluoren-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-methylphenoxy)-N-(9H-fluoren-2-yl)acetamide: Similar structure but with a methyl group instead of chlorine.

    2-(4-nitrophenoxy)-N-(9H-fluoren-2-yl)acetamide: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenoxy group in 2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its bromine or methyl analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(9H-fluoren-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c22-16-5-8-18(9-6-16)25-13-21(24)23-17-7-10-20-15(12-17)11-14-3-1-2-4-19(14)20/h1-10,12H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKVZSHSGAGZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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